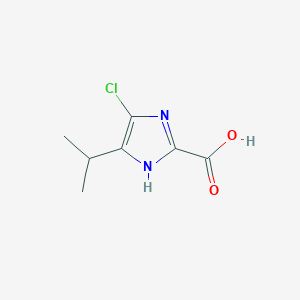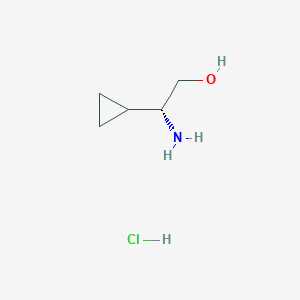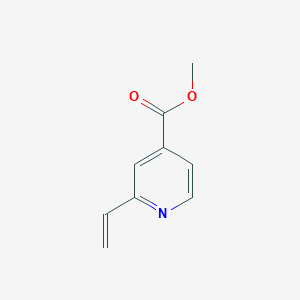
Methyl 2-ethenylpyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethenylpyridine-4-carboxylate (MEP4C) is a compound that has been studied for its potential applications in scientific research. MEP4C has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers.
作用机制
Methyl 2-ethenylpyridine-4-carboxylate works by binding to certain receptors in the body, and this binding activates the receptors and causes various physiological responses. The exact mechanism of action of Methyl 2-ethenylpyridine-4-carboxylate is still not fully understood, but it is believed that it binds to certain receptors in the body and activates them, leading to various physiological responses.
Biochemical and Physiological Effects
Methyl 2-ethenylpyridine-4-carboxylate has been found to have a wide range of biochemical and physiological effects. Studies have found that it can have anti-inflammatory, anti-cancer, and anti-oxidative effects. It has also been found to have an effect on the metabolism of certain compounds, and it has been found to affect the activity of certain enzymes. In addition, Methyl 2-ethenylpyridine-4-carboxylate has been found to have an effect on the immune system, and it has been found to affect the production of certain hormones.
实验室实验的优点和局限性
Methyl 2-ethenylpyridine-4-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and purify, making it convenient for use in experiments. It is also relatively stable, meaning that it can be stored for long periods of time without degrading. However, Methyl 2-ethenylpyridine-4-carboxylate can be toxic in high concentrations, making it important to use it in the correct concentrations for experiments. In addition, Methyl 2-ethenylpyridine-4-carboxylate can be expensive to purchase, making it important to consider the cost before using it in experiments.
未来方向
Methyl 2-ethenylpyridine-4-carboxylate has potential for many future applications in scientific research. One potential application is in the development of new drugs and treatments for various diseases. It could also be used to study the effects of certain compounds on the body, and to identify new compounds that could be used in drug development. In addition, Methyl 2-ethenylpyridine-4-carboxylate could be used to study the biochemical and physiological effects of certain compounds, and to identify new compounds that could be used in drug development. Finally, Methyl 2-ethenylpyridine-4-carboxylate could be used to study the effects of certain compounds on the immune system, and to identify new compounds that could be used in drug development.
合成方法
Methyl 2-ethenylpyridine-4-carboxylate is synthesized through a reaction between 2-ethenylpyridine-4-carboxylic acid and methyl iodide. This reaction is carried out in a solvent such as dichloromethane, and the resulting product is separated from the solvent by a process of extraction. The reaction is usually carried out in a glass flask at room temperature, and the product is then purified by recrystallization.
科学研究应用
Methyl 2-ethenylpyridine-4-carboxylate has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been used in studies to investigate the effects of drugs on the body, as well as to identify new drugs and their mechanisms of action. It has also been used in studies to examine the biochemical and physiological effects of various compounds.
属性
IUPAC Name |
methyl 2-ethenylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSKIJAFKRRAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


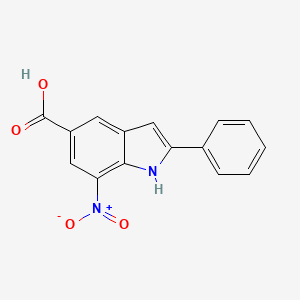
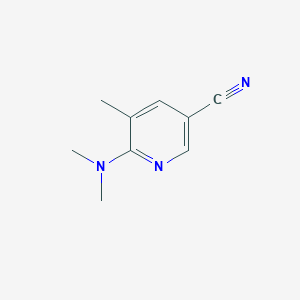
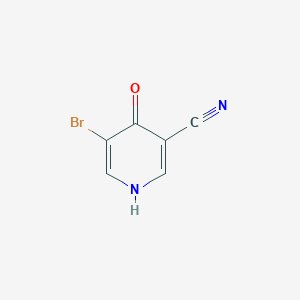

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)
![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)
